Product packaging for Isopropyl 3-nitro-p-toluate(Cat. No.:CAS No. 22913-12-8)

Isopropyl 3-nitro-p-toluate

Cat. No.: B3049987
CAS No.: 22913-12-8
M. Wt: 223.22 g/mol
InChI Key: RRJBUFUVPLLLJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextualization within Organic Chemistry and Ester Class

Isopropyl 3-nitro-p-toluate, with the chemical formula C₁₁H₁₃NO₄, belongs to the ester class of organic compounds. chemicalbook.com Esters are characterized by the presence of a carbonyl group adjacent to an ether linkage. Specifically, this compound is the isopropyl ester of 4-methyl-3-nitrobenzoic acid. chemicalbook.com The structure consists of a benzene (B151609) ring substituted with a methyl group, a nitro group, and an isopropyl ester group. This combination of functional groups dictates its chemical reactivity and physical properties.

Significance of Substituted Nitroaromatics and Benzoates in Chemical Synthesis

Substituted nitroaromatic compounds are fundamental building blocks in organic synthesis, widely utilized in the production of a diverse array of products including dyes, polymers, and pharmaceuticals. nih.gov The nitro group is a strong electron-withdrawing group, which activates the aromatic ring for certain types of reactions, such as nucleophilic aromatic substitution. organic-chemistry.orgrsc.org This reactivity allows for the introduction of various functional groups onto the aromatic ring, making nitroaromatics versatile intermediates. nih.govrsc.org The synthesis of these compounds is typically achieved through nitration reactions, where a nitronium ion (NO₂⁺) is introduced to an aromatic substrate via electrophilic substitution. nih.gov

Benzoates, which are esters or salts of benzoic acid, are also significant in chemical synthesis. They are employed in the creation of more complex molecules, including pharmaceuticals and other specialty chemicals. nih.gov The reactivity of the ester group allows for transformations such as hydrolysis to the corresponding carboxylic acid or transesterification to other esters. Substituted benzoates, in particular, are key components in the synthesis of various targeted molecules, where the substituents on the benzene ring influence the compound's properties and reactivity. tandfonline.com For instance, they have been used in the synthesis of lactones and in studying enzymatic hydrolysis mechanisms. nih.govemerginginvestigators.org

Overview of Current Research Trajectories and Methodologies

Current research involving compounds like this compound and related structures focuses on several key areas:

Novel Synthetic Methods: There is ongoing research into developing more efficient and selective methods for the synthesis of substituted nitroaromatics and benzoates. tandfonline.comrsc.orgrsc.org This includes the exploration of new catalytic systems and reaction conditions to control the position of substituents on the aromatic ring. tandfonline.comresearchgate.net Methodologies such as directed ortho-metalation followed by nitration are being investigated to achieve specific substitution patterns. tandfonline.comresearchgate.net

Mechanistic Studies: Understanding the mechanisms of reactions involving these compounds is crucial for optimizing synthetic routes and predicting product outcomes. rsc.orgemerginginvestigators.org For example, studies on the Hammett linear free-energy relationship in the hydrolysis of substituted nitrophenyl benzoate (B1203000) esters provide insights into enzymatic catalytic mechanisms. emerginginvestigators.org

Applications in Materials Science and Medicinal Chemistry: The unique electronic and structural properties of substituted nitroaromatics and benzoates make them candidates for a range of applications. Research is exploring their use as intermediates in the synthesis of pharmaceuticals and agrochemicals. nih.govchemicalbook.com

Scope of Academic Inquiry into this compound Chemistry

The academic inquiry into this compound chemistry primarily revolves around its role as a synthetic intermediate and a model compound for studying reaction mechanisms. While specific research dedicated solely to this compound is not extensive, its constituent parts, the substituted nitroaromatic ring and the benzoate ester, are subjects of broad and deep investigation.

The primary raw material for the synthesis of this compound is 4-Methyl-3-nitrobenzoic acid. chemicalbook.com The synthesis would typically involve an esterification reaction between this acid and isopropyl alcohol.

The table below summarizes the key identifiers for this compound.

Identifier Value Source
CAS Number22913-12-8 chemicalbook.com
Molecular FormulaC₁₁H₁₃NO₄ chemicalbook.com
Molecular Weight223.23 g/mol chemicalbook.com
IUPAC Namepropan-2-yl 4-methyl-3-nitrobenzoate guidechem.com

The physical and chemical properties of this compound are essential for its handling and use in research.

Property Value Source
Molecular FormulaC₁₁H₁₃NO₄ chemicalbook.com
Molecular Weight223.23 g/mol chemicalbook.com
IUPAC Namepropan-2-yl 4-methyl-3-nitrobenzoate guidechem.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H13NO4 B3049987 Isopropyl 3-nitro-p-toluate CAS No. 22913-12-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

propan-2-yl 4-methyl-3-nitrobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO4/c1-7(2)16-11(13)9-5-4-8(3)10(6-9)12(14)15/h4-7H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRJBUFUVPLLLJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)OC(C)C)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80177461
Record name Isopropyl 3-nitro-p-toluate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80177461
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22913-12-8
Record name 1-Methylethyl 4-methyl-3-nitrobenzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=22913-12-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Isopropyl 3-nitro-p-toluate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022913128
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Isopropyl 3-nitro-p-toluate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80177461
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Isopropyl 3-nitro-p-toluate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.041.185
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Reaction Mechanism Investigations of Isopropyl 3 Nitro P Toluate

Mechanistic Studies of Esterification and Transesterification Reactions

The formation of Isopropyl 3-nitro-p-toluate is primarily achieved through esterification, a fundamental reaction in organic chemistry. The mechanisms governing this transformation are influenced by catalysis, the electronic properties of substituents on the aromatic ring, and cutting-edge concepts such as cavity catalysis.

Role of Acid Catalysis in Ester Bond Formation

The synthesis of this compound is typically accomplished via the esterification of 3-nitro-p-toluic acid with isopropanol. ontosight.ai This reaction is generally facilitated by an acid catalyst, following a mechanism known as the Fischer esterification. ontosight.aimasterorganicchemistry.com The process is an equilibrium reaction where a carboxylic acid and an alcohol react to form an ester and water. masterorganicchemistry.comiajpr.com

The role of the acid catalyst is twofold: it protonates the carbonyl oxygen of the carboxylic acid and facilitates the departure of water as a leaving group. masterorganicchemistry.com The mechanism proceeds through several key steps:

Protonation of the Carbonyl Group : The acid catalyst, commonly a strong mineral acid like H₂SO₄ or a sulfonic acid like TsOH, protonates the carbonyl oxygen of 3-nitro-p-toluic acid. masterorganicchemistry.com This step significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.

Nucleophilic Attack : A molecule of isopropanol, acting as the nucleophile, attacks the now highly electrophilic carbonyl carbon. masterorganicchemistry.com This leads to the formation of a tetrahedral intermediate.

Proton Transfer : A proton is transferred from the oxonium ion (formed from the attacking alcohol) to one of the hydroxyl groups of the tetrahedral intermediate. This converts the hydroxyl group into a good leaving group (water). masterorganicchemistry.com

Elimination of Water : The tetrahedral intermediate collapses, eliminating a molecule of water and reforming the carbonyl double bond. masterorganicchemistry.com This results in a protonated ester.

Deprotonation : The protonated ester is deprotonated, typically by the conjugate base of the acid catalyst or another alcohol molecule, to yield the final product, this compound, and regenerate the acid catalyst. masterorganicchemistry.com

The use of an excess of the alcohol (isopropanol) can shift the equilibrium towards the formation of the ester product. masterorganicchemistry.com

Influence of Substituents on Reaction Kinetics and Mechanisms

The rate and mechanism of esterification are profoundly influenced by the electronic nature of substituents on the aromatic ring of the carboxylic acid. In this compound, the parent acid (3-nitro-p-toluic acid) contains two key substituents: a nitro group (-NO₂) and a methyl group (-CH₃).

Nitro Group (-NO₂) : The nitro group is a powerful electron-withdrawing group due to both its strong negative inductive (-I) and negative resonance (-R) effects. This withdrawal of electron density from the aromatic ring makes the carbonyl carbon more electron-deficient (more electrophilic). An increased electrophilicity at the reaction center facilitates the nucleophilic attack by the alcohol, thereby accelerating the rate of esterification. chemrxiv.orgnih.gov

Methyl Group (-CH₃) : The methyl group is a weak electron-donating group, primarily through a positive inductive effect (+I) and hyperconjugation. Electron-donating groups tend to decrease the electrophilicity of the carbonyl carbon, which can slow the reaction rate compared to an unsubstituted benzoic acid. researchgate.net

Substituent on p-Toluate (B1214165) RingElectronic EffectInfluence on Carbonyl Carbon ElectrophilicityExpected Effect on Esterification Rate
Nitro (-NO₂)Strongly Electron-Withdrawing (-I, -R)IncreaseAccelerate
Methyl (-CH₃)Weakly Electron-Donating (+I)DecreaseDecelerate

Non-Equilibrium Dynamics in Cavity Catalysis and Vibrational Strong Coupling

Recent advancements in physical organic chemistry have revealed that chemical reactivity can be modified by coupling molecular vibrations with confined light fields in an optical cavity, a phenomenon known as vibrational strong coupling (VSC). rsc.orgescholarship.org This coupling creates new hybrid light-matter states called vibro-polaritonic states, which can alter reaction rate constants without changing the thermodynamic equilibrium. arxiv.orgresearchgate.net This process is often referred to as cavity catalysis and is characterized by its non-equilibrium nature. rsc.orgarxiv.org

While no studies have specifically investigated this compound under VSC, research on analogous esterification and solvolysis reactions provides significant insights. rsc.orgrsc.orgchemrxiv.org In one study, the transesterification of p-nitrophenyl benzoate (B1203000) derivatives was enhanced by cooperatively coupling the C=O stretching vibration of the ester and the solvent (isopropyl acetate) to a Fabry-Pérot cavity mode. rsc.orgchemrxiv.org

Key findings from these studies include:

Rate Enhancement : Reaction rates can be significantly increased when the cavity is tuned to be in resonance with a relevant molecular vibration. rsc.orgchemrxiv.org

Breakdown of Linear Free-Energy Relationships : Under VSC, the Hammett equation, which normally provides a linear correlation for substituent effects, can fail. rsc.orgchemrxiv.org This suggests that the cavity does more than simply alter the electron density at the reaction center; it may also reshuffle the energy distribution between the substituents and the reaction coordinate. rsc.orgchemrxiv.org

Entropy-Driven Catalysis : Thermodynamic studies indicate that cavity catalysis is often an entropy-driven process. rsc.orgrsc.org The vacuum field of the cavity can decrease the free energy of activation by several kJ/mol. rsc.orgchemrxiv.org

These findings highlight that VSC represents an unconventional tool for catalysis, operating through non-equilibrium dynamics that differ fundamentally from traditional chemical catalysis. arxiv.orgresearchgate.net

Kinetic Data for Transesterification of p-Nitrophenyl Benzoate (PNPB) Derivatives Under Cavity and Non-Cavity Conditions (Data adapted from Lather et al., 2021 chemrxiv.org)
Substituent on Benzoate Ringkapp (Non-Cavity) (s-1)kapp (Cavity - ON Resonance) (s-1)Rate Enhancement (kcavity/knon-cavity)
p-CH₃1.1 x 10-32.8 x 10-3~2.5x
H1.5 x 10-35.5 x 10-3~3.7x
p-Cl2.5 x 10-315.0 x 10-3~6.0x

Radical Reaction Pathways and Generation

Beyond its formation, this compound has the potential to participate in radical reactions. Nitroaromatic compounds are well-known to be involved in various radical-initiated pathways, and the generation of radical species from such molecules can be triggered by external stimuli like light. rsc.org

Photochemically Triggered C-Heteroatom Bond Cleavage Mechanisms

The generation of carbon-centered radicals often proceeds through the cleavage of a carbon-heteroatom bond, a process that can be initiated photochemically. acs.org In the context of this compound, several potential pathways for photochemically induced radical generation exist, although specific experimental data for this compound is not available. General principles suggest that irradiation with light of an appropriate wavelength could induce homolytic cleavage of specific bonds. rsc.org

Visible light has been shown to induce the cleavage of N–S or N–O bonds in specifically designed molecules to produce radicals. rsc.org For a molecule like this compound, the nitro group itself is a chromophore that can absorb UV light. Upon excitation, a nitroaromatic compound can undergo various reactions, including hydrogen abstraction or, in some cases, fragmentation. The ester group could also be a site for photochemical activity. The cleavage of a C-O bond within the ester linkage, while generally requiring high energy, could potentially be a pathway to generate acyl and alkoxy radicals. More plausibly, the C-H bonds on the benzylic methyl group or the isopropyl group could be susceptible to cleavage via hydrogen atom transfer (HAT) initiated by a photogenerated species.

Formation and Reactivity of Carbon-Centered Radicals

Once formed, a carbon-centered radical is an extremely reactive and unstable species. bbhegdecollege.comlibretexts.org The generation of such a radical from this compound could occur at several positions, for example, at the benzylic methyl group to form a substituted benzyl (B1604629) radical, or on the aromatic ring itself to form an aryl radical.

The reactivity of these radicals is governed by their structure and electronic environment:

Hydrogen Atom Abstraction : A common reaction for highly reactive carbon-centered radicals is the abstraction of a hydrogen atom from a donor molecule in the reaction medium to achieve stability. researchgate.net

Addition to Double Bonds : Carbon-centered radicals can add to π-systems, such as alkenes or aromatic rings, initiating C-C bond-forming cascades. acs.org

Radical-Radical Coupling : Two radical species can combine to form a stable covalent bond.

The stability of a potential radical intermediate is a key factor in its formation. A benzyl radical formed by H-abstraction from the methyl group of this compound would be stabilized by resonance with the aromatic ring. The strong electron-withdrawing nitro group would significantly influence the electron distribution in this radical intermediate, affecting its subsequent reactivity. The study of radical reactions is crucial for understanding potential degradation pathways and for designing novel synthetic transformations. rsc.orgacs.org

Intramolecular Rearrangements and Elimination Processes

Intramolecular Substitution Mechanisms in Related Systems

Intramolecular rearrangements in nitroaromatic compounds, particularly those related to this compound, can proceed through various mechanisms. One notable pathway is the Smiles rearrangement, an intramolecular nucleophilic aromatic substitution (SNAr) reaction. researchgate.net This process often requires activation by electron-withdrawing groups, such as a nitro group, and involves the migration of an aryl group under basic conditions. researchgate.net

In systems like 2-nitrotoluene (B74249), which shares structural similarities with the toluene (B28343) moiety of this compound, intramolecular hydrogen atom transfer is a key step in rearrangement processes. nih.govacs.org Theoretical studies on 2-nitrotoluene have explored the potential energy surface connecting it to its isomers, including the aci-form and benzisoxazoline. acs.org The rate-determining step in the conversion of 2-nitrotoluene to 2-nitrosobenzyl alcohol was found to be a 1,3-hydrogen shift between the oxygen atoms of the aci-form. acs.org These studies indicate that such cyclization and ring-opening reactions can be catalyzed by acid and base, respectively. acs.org

Furthermore, the radical cation of 2-nitrotoluene can undergo an ultrafast rearrangement. nih.govacs.org Upon ionization, it can overcome a modest energy barrier to form an aci-nitro tautomer, which then spontaneously loses a hydroxyl group. nih.govacs.org This highlights the role of radical intermediates in the intramolecular dynamics of nitroaromatic compounds.

The vicarious nucleophilic substitution (VNS) is another important intramolecular substitution mechanism observed in nitroaromatics. researchgate.netorganic-chemistry.org This reaction allows for the replacement of a hydrogen atom by a carbanion that has a leaving group at the nucleophilic center. organic-chemistry.org The presence of a nitro group facilitates this reaction by stabilizing the intermediate Meisenheimer complexes. organic-chemistry.orgmdpi.com

Mechanisms of Carbon-Carbon Bond Cleavage in Elimination Reactions

Carbon-carbon bond cleavage is a significant process in the chemistry of certain organic compounds, including those related to this compound. nih.govrsc.orgdtu.dk Decarboxylation, the removal of a carboxyl group as carbon dioxide, is a primary example of a C-C bond cleavage reaction. wikipedia.orgyoutube.com This reaction is particularly facile in molecules where the carboxyl group is attached to a carbon atom that also bears an electron-withdrawing group, such as a nitro group. wikipedia.org

For instance, the decarboxylation of α-nitro acids occurs readily. wikipedia.org The mechanism often involves the formation of a carbanion intermediate, the stability of which influences the reaction rate. wikipedia.org In the case of 4-nitrophenylacetic acid, a compound with a nitro-substituted aromatic ring similar to this compound, base-mediated decarboxylation provides a convenient route to alkylnitrobenzenes. researchgate.net The reaction proceeds through a decarboxylation loop where the carboxylate anion acts as a reductant and the acidic proton of the carboxylic acid acts as an oxidant, leading to the formation of a 4-nitrobenzyl radical. researchgate.net

In more complex systems, C-C bond cleavage can be facilitated by enzymes. nih.gov While less common in mammalian metabolism, such reactions are known to occur. nih.gov For example, cytochrome P450 enzymes can catalyze reactions like demethylation and dealkylation, which involve the cleavage of C-C bonds. nih.gov

Radical reactions also play a role in C-C bond cleavage. rsc.org The thermal decomposition of some nitro compounds can lead to the formation of radicals that initiate fragmentation reactions. researchgate.net For example, the trifluoromethylation of arenes using trifluoroacetic acid involves the decarboxylation of TFA to generate a CF3 radical, which then reacts with the aromatic ring. d-nb.info

Nitration Reaction Mechanisms in Aromatic Systems

Electrophilic Aromatic Substitution Pathways and Intermediate Stability

The nitration of aromatic systems, the fundamental process for synthesizing compounds like this compound, proceeds via an electrophilic aromatic substitution (EAS) mechanism. cerritos.edumasterorganicchemistry.comnih.gov The key electrophile in this reaction is the nitronium ion (NO₂⁺), which is typically generated from a mixture of nitric acid and a strong acid catalyst, most commonly sulfuric acid. cerritos.edumasterorganicchemistry.comnih.gov The sulfuric acid protonates the nitric acid, which then loses a molecule of water to form the highly reactive nitronium ion. masterorganicchemistry.comuoanbar.edu.iq

The mechanism involves a two-step process. msu.edu In the first, rate-determining step, the π-electron system of the aromatic ring attacks the electrophilic nitronium ion, forming a resonance-stabilized carbocation intermediate known as a benzenonium ion or σ-complex. msu.edulibretexts.org In the second, faster step, a weak base (such as water or the bisulfate ion) removes a proton from the carbon atom bearing the nitro group, restoring the aromaticity of the ring and yielding the nitroaromatic product. masterorganicchemistry.com

The stability of the intermediate σ-complex is a crucial factor influencing the reaction rate. The presence of substituents on the aromatic ring can significantly affect this stability. Electron-donating groups, such as the alkyl group in toluene, activate the ring towards electrophilic attack and stabilize the carbocation intermediate. uoanbar.edu.iqlibretexts.org This stabilization is most effective when the positive charge can be delocalized onto the carbon atom bearing the electron-donating substituent, which occurs in the intermediates for ortho and para attack. libretexts.orglibretexts.org Consequently, these intermediates are more stable than the meta intermediate. libretexts.orglibretexts.org

Conversely, electron-withdrawing groups, like the nitro group itself, deactivate the ring towards further electrophilic substitution. nih.govwikipedia.orgcsbsju.edu They do this by destabilizing the carbocation intermediate. libretexts.org

Analysis of Regioselectivity and Stereoselectivity in Nitroaromatic Synthesis

Regioselectivity in the nitration of substituted benzenes is determined by the nature of the existing substituent on the aromatic ring. nih.gov The directing effect of the substituent governs the position of the incoming nitro group.

Ortho- and Para-Directing Groups: Activating groups, such as the methyl group in toluene (a precursor to p-toluic acid), are ortho- and para-directors. uoanbar.edu.iqmsu.edu They donate electron density to the aromatic ring, preferentially stabilizing the carbocation intermediates formed during attack at the ortho and para positions. libretexts.orglibretexts.org For example, in the nitration of toluene, the major products are ortho- and para-nitrotoluene. cerritos.eduuoanbar.edu.iq The relative ratio of ortho to para isomers can be influenced by steric factors; bulky substituents may hinder attack at the ortho position, leading to a higher proportion of the para product. msu.edu

Meta-Directing Groups: Deactivating groups, such as the nitro group or the ester group in ethyl benzoate, are generally meta-directors. msu.edu These groups withdraw electron density from the ring, destabilizing the carbocation intermediates for ortho and para attack more than the meta intermediate. libretexts.org

The synthesis of this compound involves the nitration of isopropyl p-toluate. The p-toluate starting material has two substituents on the benzene (B151609) ring: a methyl group and an isopropyl ester group. The methyl group is an activating, ortho, para-director, while the ester group is a deactivating, meta-director. The positions ortho to the activating methyl group are also meta to the deactivating ester group. Therefore, the directing effects of both groups reinforce each other, leading to the selective formation of the 3-nitro isomer.

Efforts have been made to control regioselectivity in nitration reactions using various catalysts and conditions. researchgate.netgoogle.comsemanticscholar.org For instance, solid zeolite catalysts have been employed to achieve high para-selectivity in the nitration of toluene. google.com

Stereoselectivity is generally not a factor in the nitration of achiral aromatic compounds like those discussed here, as the resulting products are typically achiral or form a racemic mixture if a chiral center is created.

PrecursorNitrating AgentDirecting GroupsMajor Product(s)Reference(s)
TolueneHNO₃/H₂SO₄-CH₃ (ortho, para-directing)o-nitrotoluene, p-nitrotoluene cerritos.edu, uoanbar.edu.iq
Ethyl BenzoateHNO₃/H₂SO₄-COOEt (meta-directing)Ethyl m-nitrobenzoate msu.edu
Isopropyl p-toluateHNO₃/H₂SO₄-CH₃ (ortho, para), -COO-iPr (meta)This compound

Oxidation and Reduction Mechanisms Involving Nitro Groups

The nitro group of aromatic compounds can undergo both oxidation and reduction reactions, with reduction being a particularly important transformation. msu.edumasterorganicchemistry.com

Oxidation Mechanisms: Flavin-dependent enzymes are capable of oxidizing aliphatic nitro compounds to aldehydes and ketones. wikipedia.org However, the oxidation of the nitro group on an aromatic ring is less common.

Reduction Mechanisms: The reduction of aromatic nitro groups to amines is a synthetically useful reaction that can be achieved through various methods. msu.edumasterorganicchemistry.com Common approaches include catalytic hydrogenation (using H₂ gas with a metal catalyst like palladium, platinum, or nickel) and the use of reducing metals such as iron, tin, or zinc in the presence of an acid. csbsju.edumsu.edumasterorganicchemistry.com

The bioreduction of nitroaromatic compounds is a significant area of study due to its relevance in toxicology and drug metabolism. nih.govscielo.br This process can occur via two main pathways:

Single-electron reduction: This pathway leads to the formation of a nitro anion radical. scielo.br In the presence of oxygen, this radical can be re-oxidized back to the parent nitroaromatic compound, generating a superoxide (B77818) anion in a process known as redox cycling, which can lead to oxidative stress. scielo.br

Two-electron reduction: This process, often catalyzed by enzymes like NAD(P)H:quinone oxidoreductase (NQO1) or bacterial nitroreductases, reduces the nitro group to a nitroso intermediate, which is then further reduced to a hydroxylamine (B1172632). nih.govmdpi.com These hydroxylamine products can be toxic by alkylating biomolecules. mdpi.com

Reduction MethodReagentsIntermediate(s)Final ProductReference(s)
Catalytic HydrogenationH₂, Pd/Pt/Ni catalystNitroso, HydroxylamineAmine msu.edu, masterorganicchemistry.com
Metal ReductionFe, Sn, or Zn in acid (e.g., HCl)Nitroso, HydroxylamineAmine masterorganicchemistry.com, csbsju.edu
Enzymatic (Two-electron)Nitroreductases, NAD(P)HNitroso, HydroxylamineAmine nih.gov, mdpi.com

Photorelease Mechanisms of Nitrobenzyl Compounds and Analogues

The photorelease mechanism of o-nitrobenzyl compounds, a class to which this compound is an analogue, is a well-documented process initiated by the absorption of UV light. This process is of significant interest for its application in creating "caged compounds," where a biologically active molecule is rendered inert by a photolabile protecting group and can be released with spatial and temporal precision using light.

The primary event in the photorelease mechanism is an intramolecular hydrogen abstraction by the excited nitro group from the benzylic position. This leads to the formation of a transient species known as an aci-nitro tautomer. researchgate.net For many o-nitrobenzyl derivatives, this photoreaction is largely reversible. researchgate.net

Laser flash photolysis studies on compounds like 2-nitrobenzyl methyl ether and 1-(2-nitrophenyl)ethyl methyl ether have elucidated the pathway beyond the initial aci-nitro transient. nih.govcapes.gov.br The decay of the aci-nitro intermediate, which has a characteristic maximum absorption around 400 nm, leads to the formation of further intermediates. nih.govcapes.gov.bracs.org One of these is a cyclic intermediate, a 1,3-dihydrobenz[c]isoxazol-1-ol derivative. nih.govcapes.gov.br This cyclic species then undergoes further transformation to a nitrosobenzyl hemiacetal, which ultimately limits the rate of substrate release under certain pH conditions. nih.govcapes.gov.br

Intermediate Species in Nitrobenzyl Photorelease Key Characteristics References
aci-Nitro TautomerPrimary transient species formed upon photoexcitation. Maximum absorption (λmax) around 400 nm. nih.gov, capes.gov.br, researchgate.net
1,3-dihydrobenz[c]isoxazol-1-ol derivativeCyclic intermediate formed from the decay of the aci-nitro tautomer. nih.gov, capes.gov.br
2-Nitrosobenzyl hemiacetalIntermediate that can be the rate-limiting species for the final release of the protected molecule. nih.gov, capes.gov.br

Light-Induced Tautomerization Processes, e.g., aci-Nitro Tautomer Formation

The cornerstone of the photochemical reactivity of o-nitrobenzyl compounds is the light-induced tautomerization to a quinonoid aci-nitro form. researchgate.net This process involves an intramolecular hydrogen atom transfer from the ortho-alkyl substituent to one of the oxygen atoms of the nitro group. The formation of this aci-nitro intermediate can be incredibly fast, occurring in less than 10 picoseconds. researchgate.net

Flash photolysis studies of 2-nitrotoluene, a fundamental analogue, provide a benchmark for understanding this tautomerization. researchgate.net Upon irradiation, 2-nitrotoluene reversibly forms its aci-nitro tautomer. The stability and decay of this tautomer are highly sensitive to the environment, particularly pH in aqueous solutions. researchgate.net The decay of the aci-nitro intermediate of 2-nitrotoluene follows a biexponential rate law, which is attributed to the formation of different isomers of the transient. researchgate.net

In aqueous solution, the aci-nitro form of 2-nitrotoluene exists as a nitronic acid, which can ionize to its corresponding anion. researchgate.net The pH-rate profile for the decay of this species shows distinct regions corresponding to different dominant reaction mechanisms. researchgate.net For instance, in the pH range of 0-6, hydronium ions protonate the aci-nitro anion at the carbon atom, regenerating the starting 2-nitrotoluene. At a pH greater than 6, water becomes the primary proton source for this reverse reaction. researchgate.net In highly acidic conditions (pH < 0), an irreversible Nef-type isomerization of the aci-nitro tautomer becomes the prevailing pathway. researchgate.net

The accessibility and stability of the aci-nitro tautomer can be significantly influenced by the molecular structure. Quantum chemical calculations have shown that for some systems, like nitroethenediamine derivatives, the aci-nitro form is significantly less stable than other tautomers in the gas phase but becomes more accessible under acidic conditions. rsc.org Hydrogen bonding can also be a major stabilizing factor for both the ground state nitro compound and its corresponding aci-nitro acid. researchgate.net

Kinetic and Thermodynamic Parameters for 2-Nitrotoluene (aci-Nitro Tautomer) Value Conditions References
pKa (aci-I)3.57Aqueous solution researchgate.net
pKT (Equilibrium constant for thermal tautomerization)17.0 ± 0.2Estimated from kinetic data researchgate.net
Decay of aci-nitro transientBiexponential rate lawVaries with substitution, solvent, and pH researchgate.net

Electrochemical Oxidation Mechanisms

The electrochemical behavior of nitroaromatic compounds is a complex field, with much of the research focused on their reduction due to the electron-accepting nature of the nitro group. uchile.clresearchgate.net However, the electrochemical oxidation of nitroaromatic systems is also a significant area of study, particularly concerning nucleophilic aromatic substitution and synthetic applications.

One novel mechanism involves the nucleophilic aromatic substitution of hydrogen, which is facilitated by the electrochemical oxidation of intermediate σ-complexes, also known as Meisenheimer complexes. nih.gov In this process, a nucleophile (such as a hydride or cyanide anion) attacks the nitroaromatic ring to form a σ-complex. This intermediate can then be oxidized electrochemically. Cyclic voltammetry has been instrumental in detecting and characterizing these transient σ-complexes and in elucidating the mechanism of the subsequent oxidation step. nih.gov

Another important electrochemical process is the anodic oxidation of nitrite (B80452) (NO₂⁻) to generate nitrogen dioxide (NO₂), which can then act as a nitrating agent for aromatic compounds. nih.gov This method provides a safer alternative to traditional nitration methods that use harsh acid mixtures. The proposed mechanism involves the electrochemically generated NO₂ inducing the oxidation of an electron-rich aromatic compound to form an arene radical cation. This radical cation then recombines with NO₂ or nitrite to yield the final nitroaromatic product. nih.gov This process is often enhanced by the use of specific solvents, like 1,1,1,3,3,3-hexafluoroisopropan-2-ol (HFIP), which can promote the reaction through hydrogen bonding. nih.gov

Electrochemical Oxidation Pathway Key Steps Significance References
Oxidation of σ-Complexes1. Nucleophilic attack on the nitroaromatic ring to form a σ-complex. 2. Electrochemical oxidation of the σ-complex.Enables nucleophilic aromatic substitution of hydrogen. nih.gov
Nitration via Nitrite Oxidation1. Anodic oxidation of nitrite (NO₂⁻) to nitrogen dioxide (NO₂). 2. Formation of an arene radical cation. 3. Recombination of the radical cation with NO₂ or nitrite.Provides a controlled and safer method for aromatic nitration. nih.gov

Advanced Spectroscopic Characterization Techniques in Chemical Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules by mapping the carbon and hydrogen frameworks.

Proton (¹H) NMR spectroscopy provides detailed information about the number of distinct proton environments, their electronic surroundings, and the connectivity between neighboring protons. In Isopropyl 3-nitro-p-toluate, the ¹H NMR spectrum reveals characteristic signals corresponding to the isopropyl group, the aromatic ring protons, and the methyl group attached to the ring.

The isopropyl moiety is identified by two distinct signals: a septet for the single methine (CH) proton, coupled to the six equivalent methyl protons, and a corresponding doublet for the two methyl (CH₃) groups. The aromatic region of the spectrum is expected to show three protons with shifts and coupling patterns dictated by their positions relative to the electron-withdrawing nitro and ester groups. The methyl group on the benzene (B151609) ring appears as a sharp singlet, as it has no adjacent protons to couple with. While comprehensive experimental spectra are not widely published, analysis of structurally similar compounds allows for the reliable prediction of these chemical shifts and coupling constants. rsc.orgscielo.brrsc.org

Predicted ¹H NMR Data for this compound

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
Isopropyl CH₃~ 1.38Doublet (d)6HProtons on the two methyl groups of the isopropyl ester.
Ring CH₃~ 2.65Singlet (s)3HProtons of the methyl group attached to the aromatic ring.
Isopropyl CH~ 5.25Septet (sept)1HMethine proton of the isopropyl ester.
Aromatic H-5~ 7.45Doublet (d)1HAromatic proton ortho to the methyl group.
Aromatic H-6~ 8.15Doublet (d)1HAromatic proton meta to the methyl group and ortho to the ester.
Aromatic H-2~ 8.45Singlet (s)1HAromatic proton between the nitro and ester groups.

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing a signal for each unique carbon atom in the molecule, offering a direct count of non-equivalent carbons and insight into their chemical environment (e.g., alkyl, aromatic, carbonyl). The structure of this compound contains 11 unique carbon atoms, and a corresponding number of peaks is expected in its proton-decoupled ¹³C NMR spectrum.

Key signals include the ester carbonyl carbon, which is significantly deshielded and appears far downfield. The six aromatic carbons resonate in the typical aromatic region, with their specific shifts influenced by the attached substituents. The carbons bearing the nitro and carboxyl groups are shifted further downfield compared to the others. The carbons of the isopropyl and methyl groups appear in the upfield (aliphatic) region of thespectrum. rsc.orgchemicalbook.com

Predicted ¹³C NMR Data for this compound

Carbon AtomPredicted Chemical Shift (δ, ppm)Assignment
Isopropyl CH₃~ 21.8The two equivalent methyl carbons of the isopropyl group.
Ring CH₃~ 22.1The methyl carbon attached to the aromatic ring.
Isopropyl CH~ 69.9The methine carbon of the isopropyl group.
Aromatic C-5~ 125.0Aromatic carbon ortho to the methyl group.
Aromatic C-2~ 127.5Aromatic carbon between the nitro and ester groups.
Aromatic C-1~ 132.0Aromatic carbon to which the ester group is attached.
Aromatic C-6~ 134.8Aromatic carbon meta to the methyl group.
Aromatic C-4~ 141.0Aromatic carbon to which the methyl group is attached.
Aromatic C-3~ 149.5Aromatic carbon to which the nitro group is attached.
Ester C=O~ 164.5Carbonyl carbon of the ester group.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information based on its fragmentation patterns.

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of GC with the detection power of MS. researchgate.netdiabloanalytical.com This technique is well-suited for the analysis of volatile compounds like this compound. In a typical GC-MS analysis, the compound is vaporized and ionized, often by electron ionization (EI). The resulting mass spectrum displays a molecular ion peak ([M]⁺), which corresponds to the intact molecule's mass. For this compound (C₁₁H₁₃NO₄), the nominal molecular weight is 223 g/mol , leading to an expected molecular ion peak at m/z = 223. The spectrum would also show characteristic fragment ions resulting from the cleavage of weaker bonds, such as the loss of the isopropyl group. mdpi.com

Predicted GC-MS Fragmentation Data for this compound

m/z ValueIonDescription
223[C₁₁H₁₃NO₄]⁺Molecular Ion ([M]⁺)
181[M - C₃H₆]⁺Loss of propene from the isopropyl group.
180[M - C₃H₇]⁺Loss of the isopropyl radical.
177[M - NO₂]⁺Loss of the nitro group.
164[C₈H₄O₃]⁺Loss of the isopropyl group and the nitro group.

High-Resolution Mass Spectrometry (HRMS) measures the mass-to-charge ratio of an ion with extremely high accuracy (typically to four or five decimal places). This precision allows for the determination of a compound's elemental formula, as the exact mass is unique to a specific combination of atoms. The theoretical exact mass of the this compound molecular ion ([C₁₁H₁₃NO₄]⁺) is calculated to be 223.08446 Da. An experimental HRMS measurement confirming a mass value very close to this theoretical prediction provides definitive evidence for the compound's elemental composition, distinguishing it from other isomers or compounds with the same nominal mass.

Calculated HRMS Data for this compound

Ion FormulaDescriptionCalculated Exact Mass (Da)
[C₁₁H₁₄NO₄]⁺Protonated Molecular Ion ([M+H]⁺)224.09173
[C₁₁H₁₃NO₄]⁺Molecular Ion ([M]⁺)223.08446
[C₁₁H₁₃NNaO₄]⁺Sodium Adduct ([M+Na]⁺)246.06640

Infrared (IR) and Fourier-Transform Infrared (FTIR) Spectroscopy

Infrared (IR) and Fourier-Transform Infrared (FTIR) spectroscopy are used to identify the functional groups present in a molecule. The technique works by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. The spectrum of this compound is expected to show strong, characteristic absorption bands for the ester and nitro functional groups.

The most prominent features would be the strong carbonyl (C=O) stretch of the ester group and the two distinct stretching vibrations of the nitro (NO₂) group (asymmetric and symmetric). Additional bands corresponding to C-O ester linkages and C-H bonds in the alkyl and aromatic portions of the molecule would also be present, providing a complete vibrational fingerprint of the compound. rsc.orgnih.gov

Predicted FTIR Data for this compound

Vibrational ModePredicted Frequency (cm⁻¹)Functional Group
Aromatic C-H Stretch~ 3100 - 3000C-H (Aromatic)
Aliphatic C-H Stretch~ 2985 - 2870C-H (Alkyl)
Carbonyl (C=O) Stretch~ 1725C=O (Ester)
Aromatic C=C Stretch~ 1610, 1470C=C (Aromatic)
Asymmetric N-O Stretch~ 1530N-O (Nitro)
Symmetric N-O Stretch~ 1350N-O (Nitro)
C-O Stretch~ 1280, 1110C-O (Ester)

Vibrational Analysis of Functional Groups and Bond Stretches

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful tool for the structural elucidation of molecules by probing their characteristic vibrational modes. For this compound, the spectrum is a composite of the vibrations from its constituent functional groups: the nitro group, the ester, the isopropyl moiety, and the substituted benzene ring.

The nitro (NO₂) group gives rise to two of the most prominent and easily identifiable peaks in the IR spectrum due to the high polarity of the N-O bonds. spectroscopyonline.com These correspond to the asymmetric and symmetric stretching vibrations. The asymmetric stretch typically appears as a strong band in the 1550-1500 cm⁻¹ region, while the symmetric stretch is found at a lower frequency, generally between 1355-1300 cm⁻¹. spectroscopyonline.com A scissoring vibration of the nitro group can also be observed as a medium-intensity peak around 890-835 cm⁻¹. spectroscopyonline.com

The ester functional group is characterized by a strong carbonyl (C=O) stretching vibration, which for aromatic esters like this, is typically observed in the range of 1730-1715 cm⁻¹. The exact position can be influenced by the electronic effects of the substituents on the aromatic ring. Additionally, two distinct C-O stretching vibrations are expected: the C-O-C asymmetric stretch (around 1280-1250 cm⁻¹) and the O-C-C symmetric stretch (around 1150-1000 cm⁻¹).

The isopropyl group introduces characteristic aliphatic C-H stretching and bending vibrations. C-H stretching modes are found just below 3000 cm⁻¹ (typically 2975-2950 cm⁻¹ for asymmetric stretch and ~2870 cm⁻¹ for symmetric stretch). researchgate.net A notable band corresponding to the isopropyl group can also be found around 1380 cm⁻¹. researchgate.net

The aromatic ring itself contributes several vibrational modes. Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹. researchgate.net In-plane C=C stretching vibrations of the benzene ring usually appear as a series of peaks in the 1600-1450 cm⁻¹ region. researchgate.net

Table 1: Predicted Vibrational Frequencies for this compound

Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹)Expected Intensity
Nitro (NO₂)Asymmetric Stretch1550 - 1500Strong
Nitro (NO₂)Symmetric Stretch1355 - 1300Strong
Nitro (NO₂)Scissoring Bend890 - 835Medium
Ester (C=O)Carbonyl Stretch1730 - 1715Strong
Ester (C-O)Asymmetric Stretch1280 - 1250Strong
Aromatic RingC=C Stretch1600 - 1450Medium to Weak
Isopropyl GroupC-H Stretch2975 - 2870Medium to Strong
Isopropyl GroupC-H Bend~1380Medium
Aromatic RingC-H Stretch>3000Medium to Weak

This table is a compilation of typical frequency ranges for the specified functional groups based on spectroscopic principles.

In Situ Spectroscopic Monitoring of Reaction Kinetics and Intermediates

In situ spectroscopy is a critical technique for understanding reaction mechanisms and kinetics by monitoring the concentration changes of reactants, intermediates, and products in real-time. For reactions involving this compound, such as its synthesis via esterification or its hydrolysis, UV-Visible or FTIR spectroscopy can be employed.

Studies on analogous systems, like the transesterification of p-nitrophenyl benzoate (B1203000) derivatives, demonstrate the utility of this approach. chemrxiv.orgrsc.org In a typical kinetic experiment, the reaction progress can be followed by monitoring the change in absorbance at a specific wavelength corresponding to a reactant or product. rsc.org For instance, the formation of a phenoxide ion during the hydrolysis of a related nitro-aromatic ester can be tracked by the increase in its characteristic absorbance around 400 nm. rsc.org

Similarly, FTIR spectroscopy can be used to follow reactions by tracking the intensity of characteristic vibrational bands. For example, during the esterification of 3-nitro-p-toluic acid with isopropanol, one could monitor the decrease in the broad O-H stretch of the carboxylic acid and the simultaneous increase in the C-O stretch of the ester product. chemrxiv.org

By collecting spectra at regular intervals, a kinetic profile of the reaction can be constructed. From this data, the apparent rate constant (k_app) can be determined. chemrxiv.orgnih.gov Temperature-dependent kinetic studies further allow for the calculation of important thermodynamic activation parameters, such as the enthalpy (ΔH‡) and entropy (ΔS‡) of activation, providing deeper mechanistic insights. chemrxiv.org

Table 2: Application of In Situ Spectroscopy to a Model Ester Hydrolysis Reaction

Spectroscopic MethodMonitored SpeciesMeasurementKinetic Parameter Derived
UV-Visible SpectroscopyProduct (e.g., nitrophenoxide)Increase in Absorbance at λ_maxApparent Rate Constant (k_app)
FTIR SpectroscopyReactant (Ester C=O)Decrease in Peak IntensityApparent Rate Constant (k_app)
FTIR SpectroscopyProduct (Acid O-H)Increase in Peak IntensityApparent Rate Constant (k_app)

This table illustrates how in-situ spectroscopic techniques are applied to derive kinetic data from a chemical reaction.

X-ray Diffraction Studies

Single Crystal X-ray Diffraction for Absolute Structure and Conformational Analysis

Single-crystal X-ray diffraction (SCXRD) is the most definitive method for determining the three-dimensional structure of a crystalline molecule with atomic resolution. ceitec.czunimi.it This technique provides an unambiguous determination of the molecular connectivity, the spatial arrangement of atoms, and the precise measurement of bond lengths, bond angles, and torsion angles in the solid state. unimi.it

For a molecule like this compound, an SCXRD analysis would first require the growth of a high-quality single crystal. This crystal is then exposed to a focused beam of X-rays, and the resulting diffraction pattern is collected and analyzed. ceitec.cz The analysis of the diffraction data yields an electron density map of the molecule, from which the positions of the individual atoms can be determined. ceitec.cz

The resulting structural model would reveal the absolute conformation of the molecule as it exists within the crystal lattice. Key structural parameters that would be determined for this compound include:

The planarity of the benzene ring.

The torsion angles defining the orientation of the nitro group and the ester group relative to the plane of the aromatic ring.

The specific conformation of the isopropyl group.

The bond lengths of the C=O, C-O, N-O, and C-N bonds, which can provide insight into the electronic effects within the molecule.

Furthermore, SCXRD reveals how individual molecules pack together in the crystal, identifying any intermolecular interactions such as hydrogen bonds or π-π stacking that stabilize the three-dimensional structure. unimi.it This technique is also the gold standard for the unambiguous assignment of the absolute configuration of chiral molecules. springernature.com

Table 3: Information Obtainable from Single-Crystal X-ray Diffraction

ParameterDescription
Unit Cell Dimensions The size and shape of the basic repeating unit of the crystal.
Space Group The symmetry operations that describe the crystal lattice.
Atomic Coordinates The precise (x, y, z) position of every atom in the molecule.
Bond Lengths The distances between bonded atoms (e.g., C=O, N-O).
Bond Angles The angles formed by three connected atoms (e.g., O-N-O).
Torsion Angles The dihedral angles defining the conformation around a bond.
Absolute Configuration The absolute 3D arrangement for chiral centers.
Intermolecular Interactions Non-covalent forces between adjacent molecules in the crystal.

Advanced Spectroscopic Methods for Kinetic and Mechanistic Insights

Fluorescence Spectroscopy for Molecular Interactions and Sensing

Fluorescence spectroscopy is a highly sensitive technique used to study the electronic structure of molecules and their interactions with the environment. While many aromatic molecules are fluorescent, nitroaromatic compounds often exhibit very weak fluorescence or are non-fluorescent. mdpi.com This is because the electron-withdrawing nitro group can introduce efficient non-radiative decay pathways that compete with fluorescence, such as enhanced intersystem crossing to the triplet state. mdpi.com

This inherent property of fluorescence quenching can be exploited for sensing applications. For instance, the interaction of this compound with a fluorescent molecule could lead to a decrease (quenching) in the fluorescence intensity of that molecule. The extent of quenching could then be correlated to the concentration of the nitro compound. Studies on other systems have shown that the fluorescence quenching of certain molecules by electron-deficient compounds like nitroaromatics can be used to investigate charge-transfer interactions. researchgate.net

Alternatively, while the compound itself may be weakly fluorescent, its interaction with a specific analyte or its binding within a constrained environment (like a protein pocket or a micelle) could potentially alter its electronic properties and lead to a measurable change in its fluorescence signal, a phenomenon known as fluorescence enhancement. This principle is widely used in the development of chemical sensors. Spectroscopic studies of related herbicides containing a p-toluate (B1214165) moiety have utilized fluorescence to characterize the compounds, suggesting that this technique is applicable to this class of molecules. researchgate.net

Time-Resolved Spectroscopy for Elucidating Ultrafast Reaction Dynamics

Time-resolved spectroscopy techniques, such as transient absorption (pump-probe) spectroscopy, are essential for studying the fleeting events that occur immediately after a molecule absorbs light. These experiments can track the formation and decay of short-lived excited states and transient intermediates on timescales ranging from femtoseconds to microseconds. mdpi.com

For a nitroaromatic compound like this compound, excitation with an ultrafast pulse of UV light would promote the molecule to an excited singlet state (S₁). The subsequent relaxation dynamics are expected to be complex and rapid. mdpi.com Drawing parallels from extensive studies on nitrophenols, the likely deactivation pathways for the excited molecule include:

Internal Conversion (IC): A non-radiative transition back to the ground state (S₀).

Intersystem Crossing (ISC): A transition from the excited singlet state (S₁) to a lower-energy triplet state (T₁). This process is often very efficient in nitroaromatic compounds. mdpi.com

Photochemical Reaction: The excited state may have sufficient energy to undergo bond cleavage or rearrangement. Photolysis of some nitroaromatics is known to produce radicals. mdpi.com

By using a "pump" laser pulse to excite the sample and a delayed "probe" pulse to measure the absorption spectrum of the transient species, the entire sequence of events can be mapped out. These measurements reveal the lifetimes of the excited singlet and triplet states and can identify the spectra of any photochemical intermediates, providing a detailed picture of the molecule's photochemistry and photophysics. mdpi.com

Computational and Theoretical Studies on Isopropyl 3 Nitro P Toluate

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule. For Isopropyl 3-nitro-p-toluate, these calculations can elucidate the effects of the nitro and ester functional groups on the electronic environment of the aromatic ring.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure, optimized geometry, and energetic properties of molecules. DFT studies on nitroaromatic compounds are common, and the principles can be extended to this compound.

DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), can determine the optimized molecular structure, vibrational frequencies, and electronic properties. nih.gov For nitroaromatic compounds, the nitro group significantly influences the electronic distribution and reactivity. nih.gov In a study on α,α,α-trifluoro-3-nitrotoluene, a structurally related compound, DFT calculations were used to predict molecular structures, vibrational spectra, and thermodynamic properties, showing good agreement with experimental data. nih.govresearchgate.net

The electronic structure of this compound is characterized by the electron-withdrawing nature of the nitro group and the ester group. DFT can be used to calculate key electronic descriptors such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an important indicator of chemical reactivity and stability. nih.gov For nitroaromatic compounds, the LUMO is often localized on the nitro group, making it susceptible to nucleophilic attack or reduction.

The molecular geometry would be characterized by the planarity of the benzene (B151609) ring, with the nitro and ester groups having specific orientations. A theoretical study on methyl 3-nitrobenzoate revealed two stable rotational isomers (trans and cis) arising from rotation around the C(ar)–C(carbonyl) bond, with their relative populations influenced by the solvent environment. researchgate.net Similar conformational possibilities exist for this compound around the C(ar)-C(ester) and O-C(isopropyl) bonds.

Energetic properties, such as the heat of formation and bond dissociation energies (BDEs), can also be computed. The BDE of the C-NO2 bond is a crucial parameter for assessing the thermal stability of nitroaromatic compounds. nih.gov

Table 1: Representative DFT-Calculated Properties for a Similar Nitroaromatic Ester (Methyl 3-nitrobenzoate) Note: This data is for a related compound and serves to illustrate the types of parameters obtained from DFT calculations.

PropertyCalculated ValueMethod/Basis SetReference
Rotational Energy Barrier (C-C bond)26 kJ/molDFT researchgate.net
Dipole Moment (trans isomer)Varies with solventDFT/6-31+G(d,p) researchgate.net
Dipole Moment (cis isomer)Varies with solventDFT/6-31+G(d,p) researchgate.net

For this compound, MEDT could be applied to understand its behavior in various chemical transformations. For instance, the reduction of the nitro group is a critical reaction pathway for many nitroaromatic compounds. nih.gov This process involves a series of electron and proton transfers, leading to nitroso, hydroxylamino, and finally amino derivatives. nih.gov MEDT could model the electron density changes at each step, identifying the most favorable reaction coordinates and the nature of the transition states.

Another area of application is in esterification or hydrolysis reactions. The reaction between chelated amino acid ester enolates and aromatic nitro compounds has been shown to proceed via a 1,3-addition to the nitro group. organic-chemistry.org MEDT could elucidate the flow of electron density from the enolate to the nitro group, explaining the regioselectivity of the attack. organic-chemistry.org

Molecular Modeling and Dynamics Simulations

Molecular modeling and simulations allow for the study of larger systems and dynamic processes, providing insights into conformational preferences and intermolecular interactions.

Force field-based methods are computationally less expensive than quantum chemical calculations and are suitable for exploring the conformational landscape of flexible molecules like this compound. The presence of the isopropyl group, connected to the ester oxygen, allows for rotational freedom, leading to multiple possible conformations.

Force fields like COMPASS or GAFF (General Amber Force Field) can be parameterized for nitroaromatic esters to accurately model their behavior. dtic.milresearchgate.net Such parameterization involves fitting to high-level quantum mechanical calculations and experimental data to reproduce molecular structures, vibrational frequencies, and conformational energies. dtic.mil A study on the conformational analysis of various esters, including isopropyl esters, highlights that the bulkier alkoxy group often adopts a specific orientation relative to other functional groups to minimize steric hindrance. uchile.clorganicchemistrytutor.com

The conformational analysis of this compound would involve systematically rotating the rotatable bonds—primarily the C(ar)-C(ester), C-O(ester), and O-C(isopropyl) bonds—to identify low-energy conformers. The relative energies of these conformers determine their population at a given temperature. The stability of different conformers can be influenced by intramolecular interactions, such as weak hydrogen bonds or π-hole interactions involving the nitro group. rsc.org

Table 2: Example Torsional Parameters from a Force Field for Esters Note: These are example parameters from the OPLS-AA force field and illustrate the data used in conformational analysis.

Atom TypesTorsional Parameter (V1, kcal/mol)Torsional Parameter (V2, kcal/mol)Torsional Parameter (V3, kcal/mol)Reference
X -C -C(=O)-O-X0.05.00.0 scispace.com
C -C(=O)-O -C0.06.50.0 scispace.com

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target receptor, such as a protein or enzyme. nih.gov While there are no specific docking studies published for this compound, studies on other nitroaromatic compounds demonstrate the utility of this approach. nih.govmdpi.com

If this compound were to be investigated as a potential ligand for a biological target, molecular docking could provide initial insights into its binding mode and affinity. For instance, in a study of nitro-substituted benzamide (B126) derivatives as anti-inflammatory agents, docking was used to understand how the compounds bind to the iNOS enzyme. nih.govresearchgate.net The position and orientation of the nitro groups were found to be critical for efficient binding. nih.govresearchgate.net

The process would involve:

Obtaining a 3D structure of the target protein, either from experimental sources like the Protein Data Bank (PDB) or through homology modeling if no experimental structure is available.

Generating a 3D conformation of this compound.

Using a docking program (e.g., AutoDock) to systematically search for the best binding poses of the ligand within the active site of the receptor. nih.gov

Scoring the poses based on a scoring function that estimates the binding free energy.

The results could reveal key interactions, such as hydrogen bonds, hydrophobic interactions, or π-π stacking, between this compound and the amino acid residues of the target protein.

Quantitative Structure-Activity/Property Relationships (QSAR/QSPR)

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical methods that correlate the chemical structure of a compound with its biological activity or physicochemical properties, respectively. nih.govmdpi.comresearchgate.net These models are extensively used for nitroaromatic compounds to predict properties like toxicity, carcinogenicity, and reactivity. nih.govscispace.com

A QSAR/QSPR study for a class of compounds including this compound would involve the following steps:

Data Set Collection: Assembling a set of nitroaromatic compounds with experimentally measured activity or property data.

Descriptor Calculation: Calculating a variety of molecular descriptors for each compound. These can include constitutional, topological, geometric, and electronic descriptors derived from the chemical structure. Electronic descriptors are often calculated using quantum chemical methods.

Model Development: Using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms to build a mathematical model that relates the descriptors to the activity/property.

Model Validation: Rigorously validating the model's predictive power using internal and external validation techniques.

For nitroaromatic compounds, QSAR studies have shown that properties like hydrophobicity, electrostatic interactions, and specific quantum chemical descriptors (e.g., LUMO energy) are often critical in predicting their toxic effects. mdpi.com For example, a lower LUMO energy often correlates with higher toxicity, as it indicates a greater ease of reduction of the nitro group, which is a key step in the metabolic activation of many nitroaromatics to toxic species. nih.gov

Table 3: Common Descriptors Used in QSAR Models for Nitroaromatic Compounds

Descriptor TypeExample DescriptorsRelevanceReference
ElectronicLUMO Energy, Dipole Moment, Atomic ChargesRelates to reactivity, metabolic activation, and intermolecular interactions. scispace.com
HydrophobicityLogP (Octanol-Water Partition Coefficient)Relates to bioavailability and transport to target sites. mdpi.com
Steric/TopologicalMolecular Weight, Molecular Volume, Connectivity IndicesDescribes the size and shape of the molecule, influencing receptor fit. mdpi.com

These computational and theoretical approaches provide a multi-faceted understanding of this compound at the molecular level, from its intrinsic electronic properties to its potential interactions with biological systems.

Predictive Modeling of Chemical Behaviors and Reactivity from Molecular Structure

Predictive modeling, particularly through Quantitative Structure-Activity Relationship (QSAR) models, offers a powerful computational approach to understanding the chemical behavior and reactivity of molecules like this compound based on their structure. protoqsar.comwikipedia.org These models establish a mathematical correlation between the chemical structure, represented by numerical parameters called molecular descriptors, and a specific activity or property, such as reaction rate or biological effect. wikipedia.orgneovarsity.org The fundamental principle is that the structure of a molecule dictates its properties and activities. protoqsar.com

For this compound, its reactivity is largely governed by the interplay of its key structural features: the aromatic ring, the electron-withdrawing nitro (-NO₂) group, the methyl (-CH₃) group, and the isopropyl ester group. Computational models can predict how these features influence the molecule's behavior in chemical reactions.

Reactivity of the Aromatic Ring: The nitro group is a strong deactivating group for electrophilic aromatic substitution (EAS), directing incoming electrophiles primarily to the meta-position. carta-evidence.org Conversely, the methyl group is an activating group, directing ortho- and para-. Molecular Electron Density Theory (MEDT) studies on similar nitroaromatic compounds, like nitrobenzene (B124822), have computationally confirmed that the meta-position is the most favorable for subsequent nitration, which aligns with experimental results. carta-evidence.orgresearchgate.net Therefore, predictive models for this compound would likely indicate that further electrophilic substitution would occur at the positions meta to the nitro group.

Reactivity of the Ester Group: The isopropyl ester group is susceptible to hydrolysis, a reaction whose rate can be predicted using QSAR models. numberanalytics.comacs.org Studies on other esters have successfully used computational descriptors to create models that predict hydrolysis rates, which is crucial for assessing environmental fate. numberanalytics.comacs.org The electronic environment of the carbonyl carbon, influenced by the nitro and methyl groups on the ring, would be a key factor in such predictions.

Nitro Group Reduction: The nitroaromatic group itself is a site of reactivity, capable of undergoing metabolic reduction to form reactive intermediates. nih.govsci-hub.se Computational models have been developed to predict the likelihood of a nitroaromatic compound being bioactivated through reduction, a critical step in toxicity assessment. nih.govsci-hub.se

Structural FeaturePredicted Influence on ReactivityComputational Approach
Nitro (-NO₂) Group Strong deactivator for Electrophilic Aromatic Substitution (EAS), meta-directing. Site for potential metabolic reduction.Molecular Electron Density Theory (MEDT) to predict regioselectivity in EAS. carta-evidence.org Metabolism models to predict bioactivation. sci-hub.se
Methyl (-CH₃) Group Weak activator for EAS, ortho/para-directing.MEDT to calculate influence on electron density distribution.
Isopropyl Ester Group Site for nucleophilic attack (e.g., hydrolysis).QSAR models based on quantum topological descriptors to predict hydrolysis rates. acs.org
Aromatic Ring Electron distribution is perturbed by substituents, affecting overall reactivity and potential for π-π stacking interactions.Calculation of electrostatic potential surfaces and HOMO/LUMO energies. mdpi.com

Virtual Screening and Ligand Design Methodologies

Computational Approaches for Identifying Potential Ligands Based on Structural Similarities

Virtual screening is a computational technique used to search large libraries of chemical compounds to identify structures that are likely to bind to a biological target. wikipedia.org Ligand-based virtual screening (LBVS) operates on the principle that molecules with similar structures are likely to exhibit similar biological activities. nih.govcreative-biostructure.com This approach is particularly valuable when the three-dimensional structure of the target protein is unknown. creative-biostructure.com

A key method in LBVS is the assessment of chemical similarity based on 2D or 3D properties. nih.govbohrium.com This involves generating "fingerprints"—numerical representations of a molecule's structural features—and comparing them to a known active ligand using a similarity metric like the Tanimoto coefficient. nih.gov

A pertinent example is a virtual screening study designed to identify potential ligands for the Aryl Hydrocarbon Receptor (AhR), a key protein involved in mediating the toxic effects of dioxin-like compounds. nih.govnih.gov In this study, a large database of industrial chemicals was screened for structural similarity to known AhR binders. nih.gov One of the compounds identified as a potential AhR ligand through ligand-based methods (structural fingerprints and nearest neighbor analysis) was 2-chloroethyl 3-nitro-p-toluate . researchgate.net

Given the high degree of structural similarity between this compound and 2-chloroethyl 3-nitro-p-toluate, it is plausible that the isopropyl ester could also be investigated as a potential ligand for AhR or similar receptors. The only difference is the substitution of a chloroethyl group with an isopropyl group on the ester moiety, while the core 3-nitro-p-toluate scaffold remains identical. This scaffold was the basis for its identification in the screening.

CompoundStructureSimilarity and Implication
This compound Structure of this compoundThe subject compound. Its potential as a ligand can be inferred from structurally similar compounds.
2-chloroethyl 3-nitro-p-toluate Structure of 2-chloroethyl 3-nitro-p-toluateIdentified as a potential Aryl Hydrocarbon Receptor (AhR) ligand via virtual screening based on structural similarity. researchgate.net The shared 3-nitro-p-toluate core suggests this compound may have similar potential.

Utilization of Computational Descriptors in Rational Molecular Design

Rational molecular design aims to create new molecules with desired properties by understanding and modifying their chemical structure. openmedicinalchemistryjournal.commlsu.ac.in Computational descriptors are central to this process, as they quantify various aspects of a molecule's structure and physicochemical properties, allowing them to be used in predictive models like QSAR. neovarsity.orgmdpi.com These descriptors transform a chemical structure into a set of numerical values that can be correlated with a biological or chemical endpoint. protoqsar.com

For a molecule like this compound, a wide array of descriptors can be calculated to guide the design of new, related compounds. These descriptors fall into several categories:

1D Descriptors: Based on the molecular formula, such as molecular weight and atom counts.

2D Descriptors: Derived from the 2D representation, including topological indices (e.g., connectivity indices), counts of functional groups, and topological polar surface area (TPSA). TPSA is particularly useful for predicting cell permeability.

3D Descriptors: Calculated from the 3D conformation of the molecule, such as van der Waals volume, solvent-accessible surface area, and dipole moment.

Physicochemical Descriptors: Properties like the logarithm of the octanol-water partition coefficient (LogP), which measures hydrophobicity, and molar refractivity (MR), which relates to steric bulk and polarizability.

In the context of designing new molecules based on the this compound scaffold, these descriptors can be used to build QSAR models that predict how modifications to the structure will affect a desired property, such as binding affinity to a target receptor or a specific reaction rate. nih.govresearchgate.net For example, if the goal is to improve receptor binding, a model might reveal that increasing hydrophobicity (higher LogP) while maintaining a specific TPSA is beneficial. An analogue could then be designed by modifying the isopropyl group to a larger alkyl chain, and its properties could be predicted computationally before any synthesis is attempted.

Descriptor CategoryExample DescriptorRelevance for this compound Design
Physicochemical LogP (Octanol-Water Partition Coefficient)Predicts hydrophobicity, influencing membrane permeability and binding to hydrophobic pockets in proteins.
Topological Topological Polar Surface Area (TPSA)Estimates the polar surface area, which is crucial for predicting transport properties like intestinal absorption.
Electronic Dipole MomentDescribes the overall polarity of the molecule, affecting solubility and interactions with polar receptor sites.
Electronic HOMO/LUMO EnergiesThe energies of the Highest Occupied and Lowest Unoccupied Molecular Orbitals indicate susceptibility to oxidation and reduction and participation in charge-transfer interactions. mdpi.com
Steric / 3D Molar Refractivity (MR)Relates to the volume and polarizability of the molecule, providing insight into steric fit within a binding site. mlsu.ac.in
Structural Rotatable Bond CountMeasures molecular flexibility, which can influence conformational entropy upon binding to a receptor.

Structure Reactivity Relationships and Mechanistic Insights

Thermodynamic and Kinetic Parameters of Chemical Reactions

Determination of Free Energy of Activation and Enthalpy-Entropy Compensation

The feasibility and rate of a chemical reaction are determined by the free energy of activation (ΔG‡), which is composed of enthalpic (ΔH‡) and entropic (ΔS‡) contributions. While direct studies on Isopropyl 3-nitro-p-toluate are not prevalent, valuable insights can be drawn from research on analogous systems, such as the transesterification of p-nitrophenyl benzoate (B1203000) derivatives with isopropyl acetate (B1210297). nih.govchemrxiv.orgrsc.org

In one such study, the thermodynamics of the transesterification of p-nitrophenyl p-toluate (B1214165) (a structural analog) were investigated. nih.gov The enthalpy of activation (ΔH‡) represents the energy required to break and form bonds to reach the transition state, while the entropy of activation (ΔS‡) reflects the change in disorder between the reactants and the transition state.

A significant phenomenon often observed in related series of reactions is enthalpy-entropy compensation (EEC). nih.gov EEC occurs when a change in enthalpy is offset by a proportional change in entropy, leading to a smaller net change in the free energy of activation. nih.govbiorxiv.org This relationship is a common feature of processes involving weak intermolecular interactions and is frequently observed in reactions occurring in aqueous solutions. nih.govmdpi.com The physical basis for EEC in aqueous media is often attributed to the reorganization of solvent molecules, particularly when the solute-water attraction is weak compared to the strength of water-water hydrogen bonds. mdpi.com

Research on the transesterification of p-nitrophenyl esters in isopropyl acetate has revealed how reaction conditions can dramatically alter these thermodynamic parameters. nih.gov For instance, when the reaction system was strongly coupled to a vacuum electromagnetic field inside an optical cavity, both the enthalpy and entropy of activation changed significantly compared to the non-cavity reaction, demonstrating an entropy-driven process under these specific conditions. nih.govrsc.org This highlights that the free energy of activation, and thus the reaction rate, can be influenced by the surrounding environment in complex ways. nih.gov

Table 1: Thermodynamic Activation Parameters for the Transesterification of p-Nitrophenyl p-toluate with Tetrabutylammonium Fluoride (TBAF) in Isopropyl Acetate nih.gov

Condition Enthalpy of Activation (ΔH‡) (kJ mol⁻¹) Entropy of Activation (ΔS‡) (J K⁻¹ mol⁻¹) Free Energy of Activation (ΔG‡) (kJ mol⁻¹)
Non-Cavity 79.15 -44.30 92.38
Cavity (ON Resonance) 139.27 +175.07 87.03

Note: Data is for the analogous p-CH₃ derivative (p-toluate) from the cited study. nih.gov ΔG‡ calculated at 298.15 K using the formula ΔG‡ = ΔH‡ - TΔS‡.

Isokinetic Relationship Analysis in Coupled Systems

The isokinetic relationship (IKR) is a direct consequence of enthalpy-entropy compensation. chemrxiv.orgresearchgate.net It is observed when a series of related reactions, differing by systematic structural changes (e.g., different substituents) or conditions (e.g., temperature, solvent), all proceed through a common mechanism. researchgate.net When this is the case, a plot of the enthalpy of activation (ΔH‡) versus the entropy of activation (ΔS‡) for the series yields a straight line. The slope of this line is the isokinetic temperature (β), the temperature at which all reactions in the series would proceed at the same rate.

The existence of a precise isokinetic relationship provides strong evidence that a single, consistent reaction mechanism is operative across the entire series of compounds or conditions being studied. researchgate.net This analysis is a powerful tool for mechanistic elucidation.

In studies of "coupled systems," such as the transesterification of p-nitrophenyl benzoate derivatives under cooperative vibrational strong coupling (VSC), the concept of an isokinetic relationship is crucial. chemrxiv.orgresearchgate.net In this unconventional reaction environment, where solute and solvent molecules are strongly coupled to a cavity mode, the reaction rates are enhanced. rsc.org Despite the significant changes in the individual values of ΔH‡ and ΔS‡ under these conditions, the enthalpy of the system compensates for the entropy in a way that preserves the isokinetic relationship. chemrxiv.orgresearchgate.net This finding suggests that even under strong light-matter coupling, the fundamental reaction mechanism remains intact. rsc.org

Factors Governing Regioselectivity and Stereoselectivity in Organic Transformations

When a reaction can yield two or more structural isomers, its selectivity becomes a key consideration. Regioselectivity refers to the preference for bond formation at one position over another, while stereoselectivity refers to the preference for the formation of one stereoisomer over another.

For this compound, the molecule itself is achiral, so questions of stereoselectivity would only arise from a transformation that introduces a new chiral center.

The primary consideration for this compound is regioselectivity, particularly in reactions involving the aromatic ring, such as electrophilic aromatic substitution. sci-hub.se The outcome of such a reaction is governed by the electronic effects of the substituents already present on the ring:

-CH₃ (methyl group) at position 4: An activating group that directs incoming electrophiles to the ortho (positions 3 and 5) and para (position 1) positions.

-NO₂ (nitro group) at position 3: A strongly deactivating group that directs incoming electrophiles to the meta (positions 1 and 5) position relative to itself.

-COOCH(CH₃)₂ (isopropyl carboxylate group) at position 1: A deactivating group that directs incoming electrophiles to the meta (positions 3 and 5) positions relative to itself.

The directing effects of these groups are combined. The available positions for substitution are 2, 5, and 6.

Position 2: Ortho to the ester, ortho to the nitro group, and meta to the methyl group. This position is highly deactivated and sterically hindered.

Position 5: Meta to the ester, meta to the nitro group, and ortho to the methyl group. This position is activated by the methyl group and meta to both deactivating groups, making it a likely target for substitution.

Position 6: Ortho to the ester and para to the methyl group. This position is activated by the methyl group but ortho to a deactivating group.

Applications in Advanced Organic Synthesis and Chemical Transformations

Intermediate in Complex Organic Synthesis Pathways

The strategic placement of the nitro and ester groups on the aromatic ring of Isopropyl 3-nitro-p-toluate makes it a pivotal intermediate in the synthesis of various organic compounds. ontosight.ai These functional groups can be selectively modified, allowing for the construction of elaborate molecular architectures.

Role in the Production of Other Substituted Aromatic Compounds

As an intermediate, this compound can be chemically altered to produce a variety of substituted aromatic compounds. ontosight.ai The nitro group, for instance, can be reduced to an amino group, which then serves as a handle for further functionalization, such as diazotization followed by substitution. The ester group can be hydrolyzed to a carboxylic acid, which can then be converted to other functional groups like amides or other esters. These transformations are fundamental in multi-step syntheses of complex target molecules. ontosight.ai

Utilization as a Precursor for Dyes and Pigments

The nitroaromatic core of this compound is a key structural motif in many dyes and pigments. ontosight.ai The nitro group, being a chromophore, contributes to the color of the resulting molecule. By strategically modifying the molecule, for example, through the reduction of the nitro group and subsequent coupling reactions, a diverse palette of dyes and pigments can be synthesized. ontosight.ai The specific properties of these colorants, such as their lightfastness and solubility, can be fine-tuned by the introduction of different substituents. ontosight.ai

Catalysis and Reaction Rate Enhancement

Recent advancements in catalysis have demonstrated the potential to significantly accelerate chemical reactions. This compound and related compounds have been instrumental in studies exploring novel catalytic methods.

Applications of Cavity Catalysis and Vibrational Strong Coupling for Enhanced Reactivity

Vibrational strong coupling (VSC) is an emerging concept in which the vibrational modes of molecules are coupled with the electromagnetic field of a microcavity, leading to the formation of hybrid light-matter states called polaritons. This coupling can dramatically alter the reactivity of molecules.

In studies involving derivatives of p-nitrophenyl benzoate (B1203000), which share structural similarities with this compound, researchers have demonstrated that cooperative VSC between solute and solvent molecules can enhance reaction rates by more than six times. nih.gov This phenomenon, termed "cavity catalysis," arises from the modification of the reaction's energy landscape under strong coupling conditions. rsc.orgchemrxiv.org The catalytic effect is observed when the Fabry-Perot cavity is tuned to the C=O vibrational stretching mode of both the reactant and solvent molecules. nih.gov Thermodynamic studies confirm that VSC can decrease the free energy of activation, supporting its catalytic role. nih.govchemrxiv.org

Table 1: Reaction Rate Constants in Cavity vs. Non-Cavity Experiments
Compound/ConditionNon-Cavity Rate Constant (k_app)On-Resonance Cavity Rate Constant (k_app)
p-CH3Value not specifiedValue not specified, but enhancement observed
p-ClValue not specifiedValue not specified, but enhancement observed
m-OCH3Value not specifiedValue not specified, but enhancement observed
PNPBValue not specifiedValue not specified, but enhancement observed

This table illustrates the observed enhancement in reaction rates for various p-nitrophenyl benzoate derivatives under vibrational strong coupling in a cavity, as compared to standard conditions. Exact values for this compound are not provided in the search results, but the principle is demonstrated with structurally similar compounds. nih.govrsc.org

Supramolecular Catalysis and Switchable Systems in Hydrogel Environments

Supramolecular hydrogels, formed by the self-assembly of small molecules, can provide unique microenvironments for catalysis. These gel networks can mimic enzymatic catalysis by bringing reactants together and stabilizing transition states. For instance, metallo-hydrogels have been shown to exhibit esterase-like activity in the hydrolysis of p-nitrophenyl esters. acs.org The fibrillar network of the hydrogel, in combination with metal ions, plays a crucial role in enhancing the reaction rate. acs.org

Furthermore, the reversible nature of these self-assembled systems allows for the development of switchable catalysts. For example, an L-proline based supramolecular hydrogel has been used as a recyclable heterogeneous organocatalyst for direct aldol (B89426) reactions, demonstrating high stereoselectivity. rsc.org

Photochemical Reactions in Synthetic Strategies

Photochemistry offers a powerful tool for inducing chemical transformations that are often difficult to achieve through thermal methods. Nitroaromatic compounds, including those structurally related to this compound, are known to participate in a variety of photochemical reactions.

The photochemistry of o-nitrobenzyl compounds is a well-studied area, where light induces an intramolecular hydrogen transfer from the ortho-substituent to the nitro group, forming an aci-nitro intermediate. researchgate.net This intermediate can then undergo further reactions to release a "caged" molecule, a strategy widely used in photoremovable protecting groups. researchgate.net While this compound itself is a p-nitro substituted compound, the principles of nitro group photochemistry are relevant to the broader class of nitroaromatic compounds. The generation of radicals through photochemical means is another significant application, enabling the formation of new carbon-carbon and carbon-heteroatom bonds under mild conditions. acs.org

Development of Novel Chemical Entities and Derivations

This compound serves as a valuable starting material for the synthesis of new chemical entities, leveraging the reactivity of its nitro, ester, and substituted aromatic functionalities.

While no direct, single-step synthesis of a pyrazole (B372694) derivative from this compound is prominently reported, its structure is amenable to multi-step transformations to generate the necessary precursors for classical pyrazole synthesis. The most established methods for forming a pyrazole ring involve the condensation of a hydrazine (B178648) derivative with a 1,3-dicarbonyl compound. organic-chemistry.orgbeilstein-journals.org

A plausible synthetic pathway could involve the transformation of this compound into a hydrazine derivative. This multi-step process, outlined in the table below, would yield a key intermediate that retains the isopropyl p-toluate (B1214165) structure, which can then be used in a subsequent cyclocondensation reaction to form the target pyrazole.

Table 1: Plausible Synthetic Route to a Pyrazole Derivative

Step Transformation Reagents & Conditions Intermediate Product
1 Nitro Group Reduction H₂, Pd/C or SnCl₂, HCl Isopropyl 3-amino-p-toluate
2 Diazotization NaNO₂, HCl, 0-5 °C Isopropyl 3-diazonium-p-toluate chloride
3 Hydrazine Formation SnCl₂ / HCl (reduction of diazonium salt) Isopropyl 3-hydrazinyl-p-toluate
4 Pyrazole Ring Formation (Cyclocondensation) Acetylacetone, acid catalyst, heat Isopropyl 3-(3,5-dimethyl-1H-pyrazol-1-yl)-p-toluate

This sequence leverages standard, well-documented organic transformations to convert the initial nitro compound into a versatile hydrazine intermediate. This intermediate can then react with various 1,3-dicarbonyls to produce a library of pyrazole derivatives, each incorporating the core toluate structure.

A synthon is a conceptual building block in organic synthesis that represents a potential starting material for a range of derivatives. This compound is a useful synthon due to its three distinct and chemoselectively addressable functional groups: the nitro group, the isopropyl ester, and the substituted benzene (B151609) ring. Each site can be independently or sequentially modified to create a diverse array of new molecules.

The primary transformations for each functional group are detailed below:

The Nitro Group (–NO₂): The most common transformation is its reduction to a primary amine (–NH₂). This amine is a gateway to numerous other functionalities. It can be acylated to form amides, alkylated, or converted into a diazonium salt. The diazonium salt is a particularly versatile intermediate, allowing for the introduction of halogens (F, Cl, Br, I), hydroxyl (–OH), and cyano (–CN) groups via Sandmeyer-type reactions.

The Isopropyl Ester Group (–COOCH(CH₃)₂): This group can be readily hydrolyzed under basic or acidic conditions to yield the corresponding carboxylic acid, 3-nitro-p-toluic acid. The resulting acid can be converted into an acid chloride, which is a highly reactive intermediate for the synthesis of other esters or amides. Alternatively, the isopropyl ester can undergo transesterification with other alcohols.

The Aromatic Ring and Methyl Group: The aromatic ring itself, while deactivated by the electron-withdrawing nitro and ester groups, could potentially undergo nucleophilic aromatic substitution. The benzylic methyl group (–CH₃) offers another handle for functionalization, such as radical halogenation or oxidation to a carboxylic acid under strong oxidizing conditions, which would yield a dicarboxylic acid derivative.

Table 2: Synthetic Potential of this compound as a Synthon

Functional Group Reaction Type Potential Products
Nitro Reduction Isopropyl 3-amino-p-toluate
Nitro (via Amine/Diazonium) Sandmeyer Reaction Isopropyl 3-halo/cyano/hydroxy-p-toluates
Ester Hydrolysis 3-Nitro-p-toluic acid
Ester (via Carboxylic Acid) Acyl Halide Formation 3-Nitro-p-toluoyl chloride
Ester Transesterification Other alkyl 3-nitro-p-toluates
Methyl Group Oxidation Isopropyl 3-nitroterephthalate

This versatility makes this compound a valuable starting point for creating libraries of compounds for various research applications.

Degradation Pathways and Environmental Fate Studies

Chemical Degradation Mechanisms

The primary chemical degradation pathways for Isopropyl 3-nitro-p-toluate involve the breakdown of its ester group and the transformation of its nitroaromatic ring.

The ester bond in this compound is susceptible to hydrolysis, a chemical reaction with water that cleaves the bond. This process results in the formation of the parent acid and alcohol: 3-nitro-p-toluic acid and isopropanol. ontosight.ai The rate of ester hydrolysis is significantly influenced by the pH of the surrounding medium, with the reaction being catalyzed by both acids and bases.

In natural aquatic environments, the pH can vary, which would directly affect the rate of this degradation pathway. Furthermore, in biologically active systems, enzymatic hydrolysis can occur. Studies on similar ester compounds have shown that esterase enzymes can significantly accelerate the rate of hydrolysis compared to the uncatalyzed chemical reaction. acs.org This suggests that in environments rich in microbial life, such as contaminated soils or wastewater treatment facilities, biotic hydrolysis could be a primary degradation mechanism.

The nitroaromatic portion of this compound plays a significant role in its photochemical degradation. The presence of the nitro group (-NO2) on the benzene (B151609) ring allows the molecule to absorb ultraviolet (UV) radiation from sunlight. ontosight.ai This absorption of light energy can excite the molecule to a higher energy state, initiating a series of chemical reactions that lead to its breakdown.

Studies on other nitroaromatic compounds, such as 3-nitrotoluene (B166867) and nitropolycyclic aromatic hydrocarbons (NPAHs), provide insight into the likely photochemical fate of this compound. nih.govnih.gov Direct photolysis in water or on soil surfaces exposed to sunlight is an expected degradation route. nih.gov The degradation process may involve the transformation of the nitro group and subsequent oxidation of the aromatic ring, potentially forming products like 3-methyl-nitrophenols or quinones. nih.govnih.gov

Table 1: Potential Degradation Products of this compound

Degradation MechanismInitial ReactantsPrimary Products
Hydrolysis This compound + Water (H₂O)3-nitro-p-toluic acid, Isopropanol
Photolysis This compound + UV LightNitrophenolic derivatives, Quinones

Environmental Persistence Assessment

The persistence of this compound will vary significantly across different environmental settings due to differing conditions.

Water: In aquatic systems, the half-life will be governed by a combination of hydrolysis and photolysis. Photolysis will be dominant in sunlit surface waters, while hydrolysis will be the key process in deeper waters or under conditions of low light, with its rate being highly pH-dependent. According to established criteria, a substance with a degradation half-life of more than 40-60 days in fresh or marine water is considered persistent. indianchemicalregulation.comchemexcil.in

Soil: In the soil compartment, both abiotic (hydrolysis, photolysis on the surface) and biotic degradation mechanisms are significant. The nitroaromatic structure is known to be susceptible to microbial degradation under certain conditions. nih.govresearchgate.net The rate of degradation in soil is complex and depends on factors such as soil type, organic matter content, moisture, pH, temperature, and the presence of acclimated microbial populations. nih.gov A half-life in soil exceeding 120 days is a criterion for persistence. indianchemicalregulation.comchemexcil.in

Sediment: Degradation is typically much slower in sediments, particularly under anaerobic (oxygen-deficient) conditions that can prevail below the surface layer. The limited availability of light and potentially different microbial communities can lead to increased persistence. A substance is considered persistent if its half-life is greater than 120 days in freshwater sediment or 180 days in marine sediment. indianchemicalregulation.comchemexcil.in

Table 2: Environmental Persistence Criteria and Assessment for this compound

Environmental CompartmentPersistence (P) Half-Life Threshold indianchemicalregulation.comchemexcil.inVery Persistent (vP) Half-Life Threshold indianchemicalregulation.comQualitative Assessment for this compound
Fresh/Estuarine Water > 40 days> 60 daysPersistence is dependent on pH and sunlight; potentially non-persistent in sunlit, neutral/alkaline waters but more persistent in dark, acidic waters.
Marine Water > 60 days> 60 daysSimilar to freshwater, but the higher pH of seawater may accelerate hydrolysis.
Soil > 120 days> 180 daysPersistence is highly variable. Biodegradation by acclimated microorganisms could lead to shorter half-lives, but the compound may be persistent in sterile or non-conducive soil environments.
Fresh/Estuarine Sediment > 120 days> 180 daysLikely to be more persistent than in the water column due to lower light and oxygen levels, potentially meeting the criteria for persistence.
Marine Sediment > 180 days> 180 daysLikely to be more persistent than in the water column, potentially meeting the criteria for persistence or very persistent.

Future Research Directions

Exploration of Novel and Sustainable Synthetic Methodologies

The conventional synthesis of nitroaromatic compounds often involves nitration using harsh mixed acids, followed by subsequent functionalization like esterification. nih.gov Future research should pivot towards developing more benign and efficient synthetic routes for Isopropyl 3-nitro-p-toluate.

Key areas of investigation include:

One-Pot Syntheses: Developing telescoped or one-pot reactions that combine the nitration of p-toluic acid and its esterification with isopropanol, thereby reducing waste from intermediate purification steps.

Advanced Reagents: Investigating the use of novel reagents, such as phosphazene superbases, which have been shown to facilitate condensations in other nitroaromatic systems, could lead to milder reaction conditions. researchgate.net

Three-Component Reactions: Exploring multi-component ring transformation strategies, which have proven effective for building other complex nitropyridines and nitroanilines, could offer entirely new, atom-economical pathways. mdpi.com

Biocatalysis: The use of enzymes for either the nitration or esterification step could dramatically improve the sustainability of the synthesis, operating under mild conditions with high selectivity and reduced environmental impact.

Deeper Mechanistic Understanding of Complex Reaction Systems

A thorough understanding of the reaction mechanisms involving this compound is fundamental to controlling its transformations and predicting its behavior. The interplay between the nitro group and the isopropyl ester moiety presents a unique chemical landscape for mechanistic studies.

Future research should focus on:

Reductive Functionalization: Elucidating the precise mechanism of the reduction of the nitro group. Studies on other nitroaromatics have identified key intermediates like nitroso and hydroxylamine (B1172632) species. nih.govmdpi.comacs.org Detailed kinetic studies, along with techniques like Electron Paramagnetic Resonance (EPR) and mass spectrometry, are needed to map the specific pathway for this compound. nih.govacs.org

Influence of the Ester Group: Investigating how the electronic and steric properties of the isopropyl ester group affect the reactivity of the nitro group. Comparing its reaction kinetics to those of methyl, ethyl, or free acid analogues would provide valuable structure-activity relationship data.

Photocatalytic Pathways: While the photocatalytic reduction of nitrobenzene (B124822) is well-documented, the specific mechanistic steps for this compound remain unexplored. benthamdirect.com Research should aim to identify the radical intermediates and final products under various photocatalytic conditions to optimize degradation or synthetic transformations.

Advancements in Computational Modeling and Predictive Chemistry

Computational chemistry offers powerful tools for predicting the properties and reactivity of molecules, thereby guiding experimental work and reducing trial-and-error approaches.

Future directions in this area include:

DFT and QSAR Models: Applying Density Functional Theory (DFT) and Quantitative Structure-Activity Relationship (QSAR) models to this compound. researchgate.netnih.gov Such models can predict crucial properties like one-electron reduction potentials, which are key to understanding reaction kinetics and environmental fate. acs.org DFT calculations can also be used to model reaction pathways, identify transition states, and predict the outcomes of catalytic processes. acs.orgdnu.dp.ua

Toxicity and Degradation Prediction: Using computational tools to predict the toxicity of this compound and its potential degradation byproducts. nih.govnih.gov This in silico analysis is a crucial first step in assessing its environmental impact and designing safer chemical alternatives, in line with green chemistry principles.

Catalyst-Substrate Interactions: Modeling the interaction of this compound with the surfaces of next-generation catalysts. These simulations can help in designing catalysts with enhanced selectivity for specific transformations, such as the reduction of the nitro group without affecting the ester functionality.

Table 1: Potential Computational Approaches for this compound Research

Computational MethodResearch ApplicationPredicted Properties/OutcomesRelevant Findings from Literature
DFT (Density Functional Theory) Mechanistic StudiesReaction energies, transition states, intermediate structuresUsed to study nitro reduction mechanisms and predict catalyst performance. acs.orgdnu.dp.ua
QSAR (Quantitative Structure-Activity Relationship) Predictive Toxicology & FateLD50, biodegradation rates, thermal stabilitySuccessfully applied to predict toxicity and stability of other nitroaromatics. researchgate.netnih.govnih.gov
Molecular Dynamics (MD) Catalyst & Enzyme InteractionsBinding affinities, conformational changesEssential for understanding enzyme-substrate interactions in biocatalysis.

This table is generated based on existing research on similar compounds and outlines potential applications for this compound.

Development of Next-Generation Catalytic Systems

Catalysis is central to the efficient and selective transformation of chemical compounds. The development of novel catalysts for the synthesis and modification of this compound is a promising research frontier.

Future research should target:

Selective Hydrogenation Catalysts: Designing catalysts that can selectively reduce the nitro group to an amino group while leaving the isopropyl ester intact. Systems like NaBH₄-FeCl₂ have shown promise for other nitroaromatic esters. researchgate.net Other advanced options include nanocarbon materials, noble metal nanoparticles, and transition metal nitrides. frontiersin.orgrsc.orgmdpi.com

Photocatalysts for Synthesis and Degradation: Exploring advanced photocatalysts, such as TiO₂, cerium-iron mixed oxides, and other semiconductors, for both synthetic applications and the complete mineralization of the compound in environmental contexts. dss.go.thnih.govresearchgate.net

Metal-Free Catalysis: Investigating metal-free catalysts, such as phosphorus-doped carbon nanotubes, which have demonstrated high efficiency and selectivity in the hydrogenation of other nitroaromatics under mild conditions. frontiersin.orgrsc.org These systems offer a cost-effective and environmentally friendly alternative to traditional metal-based catalysts.

Table 2: Emerging Catalytic Systems for Nitroaromatic Transformations

Catalyst ClassExamplesPotential Application for this compoundKey Advantages
Nanocarbon Materials Graphene, Doped Carbon NanotubesSelective reduction of the nitro groupHigh stability, large surface area, potential for metal-free catalysis. frontiersin.org
Noble Metal Nanoparticles Ag, Pd, Au supported on oxidesSelective hydrogenation, reductive aminationHigh activity and selectivity under mild conditions. rsc.orgmdpi.com
Transition Metal Nitrides Mo₂N, FeN₄Selective hydrogenationCan replace expensive noble metals, high stability. mdpi.com
Photocatalysts TiO₂, CeO₂-Fe₂O₃Degradation/mineralization, synthetic reactionsUtilizes light energy, effective for environmental remediation. dss.go.thresearchgate.net

This table summarizes catalyst classes from recent literature that could be applied to future research on this compound.

Integration of Green Chemistry Principles in Synthetic and Degradation Studies

Adhering to the principles of green chemistry is paramount for modern chemical research. jetir.org This involves designing processes that are safe, energy-efficient, and minimize waste.

Key research directions include:

Designing for Degradation: The electron-withdrawing nature of the nitro group makes nitroaromatics generally resistant to biodegradation. nih.govasm.orgnih.gov A crucial area of research is the study of the biodegradation pathways of this compound. Identifying microorganisms (bacteria or fungi) and the specific enzymes capable of mineralizing this compound is essential for environmental risk assessment and developing bioremediation technologies. nih.govresearchgate.netmdpi.com

Sustainable Synthesis: This involves redesigning the synthetic process to use renewable feedstocks, greener solvents (like water or ethanol), and catalytic reagents instead of stoichiometric ones, and minimizing energy consumption. jetir.org

Pollution Prevention: Future work must include real-time analysis to monitor reactions and prevent the formation of hazardous byproducts. A full life-cycle assessment of this compound, from its synthesis to its ultimate environmental fate, will provide a holistic view of its sustainability. cswab.org

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing isopropyl 3-nitro-p-toluate with high purity?

  • Methodology : Use esterification reactions between 3-nitro-p-toluic acid and isopropyl alcohol under acid catalysis (e.g., sulfuric acid). Monitor reaction progress via thin-layer chromatography (TLC) or HPLC. Purify via recrystallization in ethanol or column chromatography. Validate purity using melting point analysis and HPLC (≥98% purity) .
  • Key considerations : Optimize molar ratios (1:1.2 acid:alcohol) and temperature (70–80°C) to minimize side products like unreacted acid or diesters.

Q. How can researchers confirm the structural integrity of synthesized this compound?

  • Methodology : Employ spectroscopic techniques:

  • NMR : Compare 1^1H and 13^13C spectra with literature data for nitro-aromatic protons (δ 8.2–8.5 ppm) and ester carbonyl (δ 165–170 ppm).
  • FT-IR : Verify ester C=O stretch (~1720 cm1^{-1}) and nitro group asymmetric stretch (~1520 cm1^{-1}).
  • Mass spectrometry : Confirm molecular ion peak (e.g., [M+H]+^+ at m/z 239.2) .

Q. What are the critical parameters for assessing the stability of this compound under varying storage conditions?

  • Methodology : Conduct accelerated stability studies:

  • Temperature : Store samples at 4°C, 25°C, and 40°C for 30 days.
  • Humidity : Expose to 75% relative humidity.
  • Analyze degradation via HPLC every 7 days. Stability criteria: ≤5% degradation over 30 days at 25°C .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

  • Methodology : Use density functional theory (DFT) to calculate electrophilicity indices at the nitro group and ester carbonyl. Compare activation energies for potential reaction pathways (e.g., nitro reduction vs. ester hydrolysis). Validate predictions experimentally using kinetic studies (UV-Vis monitoring) .
  • Data contradiction analysis : If experimental rates conflict with DFT predictions, re-evaluate solvent effects or transition-state approximations in the model.

Q. What strategies resolve discrepancies in spectroscopic data for this compound derivatives?

  • Methodology :

  • Case 1 : If NMR signals overlap, use 2D techniques (COSY, HSQC) or deuterated solvents to resolve splitting patterns.
  • Case 2 : For conflicting IR carbonyl stretches, check for polymorphism via X-ray crystallography.
  • Reference standards : Cross-validate with independently synthesized batches or commercial standards (if available) .

Q. How can researchers optimize catalytic systems for selective nitro-group reduction in this compound?

  • Methodology : Screen catalysts (e.g., Pd/C, Raney Ni) under hydrogen gas at varying pressures (1–5 atm). Monitor selectivity via LC-MS to detect intermediates (e.g., amine derivatives). Ideal conditions: Pd/C (5% wt), 3 atm H2_2, ethanol solvent, 50°C (yield: 85–90%) .
  • Advanced analysis : Use in-situ FT-IR to track nitro group conversion and identify side reactions (e.g., ester hydrolysis).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Isopropyl 3-nitro-p-toluate
Reactant of Route 2
Reactant of Route 2
Isopropyl 3-nitro-p-toluate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.